molecular formula C13H20FNOS2 B7092243 (4-Cyclopropyl-4-fluoropiperidin-1-yl)-(1,4-dithian-2-yl)methanone

(4-Cyclopropyl-4-fluoropiperidin-1-yl)-(1,4-dithian-2-yl)methanone

Cat. No.: B7092243
M. Wt: 289.4 g/mol
InChI Key: BUVNRWZXTJGOLJ-UHFFFAOYSA-N
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Description

(4-Cyclopropyl-4-fluoropiperidin-1-yl)-(1,4-dithian-2-yl)methanone is a complex organic compound that features a piperidine ring substituted with a cyclopropyl and fluorine group, as well as a dithiane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropyl-4-fluoropiperidin-1-yl)-(1,4-dithian-2-yl)methanone typically involves multi-step organic reactions. The starting materials often include cyclopropylamine, fluorinated piperidine, and dithiane derivatives. The reaction conditions may involve the use of strong bases, solvents like dichloromethane or tetrahydrofuran, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropyl-4-fluoropiperidin-1-yl)-(1,4-dithian-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Cyclopropyl-4-fluoropiperidin-1-yl)-(1,4-dithian-2-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Cyclopropyl-4-fluoropiperidin-1-yl)-(1,4-dithian-2-yl)methanone involves its interaction with specific molecular targets. The piperidine ring and dithiane moiety may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability, influencing its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Cyclopropyl-4-fluoropiperidin-1-yl)-(2-fluoropyridin-4-yl)methanone
  • (2-Chloropyridin-3-yl)-(4-cyclopropyl-4-fluoropiperidin-1-yl)methanone

Uniqueness

(4-Cyclopropyl-4-fluoropiperidin-1-yl)-(1,4-dithian-2-yl)methanone is unique due to its combination of a piperidine ring with a cyclopropyl and fluorine group, along with a dithiane moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(4-cyclopropyl-4-fluoropiperidin-1-yl)-(1,4-dithian-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FNOS2/c14-13(10-1-2-10)3-5-15(6-4-13)12(16)11-9-17-7-8-18-11/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVNRWZXTJGOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CCN(CC2)C(=O)C3CSCCS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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